REACTION_CXSMILES
|
[NH:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=[N:2]1.S(=O)(=O)(O)O.[CH3:14][CH2:15]O>>[NH:1]1[C:5]([C:6]([O:8][CH2:14][CH3:15])=[O:7])=[CH:4][CH:3]=[N:2]1
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Name
|
|
Quantity
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8.21 g
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Type
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reactant
|
Smiles
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N1N=CC=C1C(=O)O
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Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to ambient temperature
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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ADDITION
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Details
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The residue was diluted with EtOAc (200 mL) and 2N NaOH aqueous solution
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Type
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ADDITION
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Details
|
was added until pH=8
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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WASH
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Details
|
the organic phase was washed with saturated NaHCO3 aqueous solution (50 mL) and brine (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |